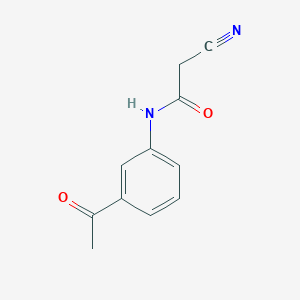

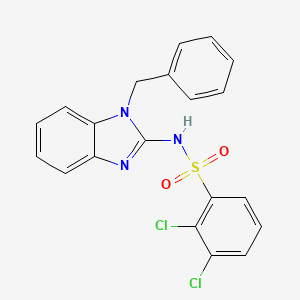

N-(3-acetylphenyl)-2-cyanoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetylphenyl)-2-cyanoacetamide is a chemical compound that belongs to the class of acetamide derivatives. While the specific compound this compound is not directly mentioned in the provided papers, the papers do discuss various acetamide derivatives with similar structural motifs and functionalities. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves acylation reactions where an amine is reacted with an activated acid derivative. For example, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-aminothiophene-3-carbonitrile was reacted with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, other acetamide derivatives were synthesized using primary compounds like 3-fluoro-4-cyanophenol , or by converting aromatic organic acids into esters, hydrazides, and then thiols, which were further reacted with bromoacetamide derivatives . These methods provide a general framework for the synthesis of this compound, which would likely involve the acylation of an appropriate amine with an acetyl group and the introduction of the cyano functionality.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and sometimes X-ray crystallography. For instance, the structure of the synthesized N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was confirmed by these methods . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a cyano group can make the compound a candidate for nucleophilic addition reactions, while the acetamide moiety can be involved in hydrogen bonding and other non-covalent interactions. The papers provided do not detail specific reactions for this compound, but they do discuss interactions with DNA bases and biological assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application and handling. The provided papers do not give specific data on this compound, but they do report on the characterization of similar compounds, which can give insights into its properties .

Wissenschaftliche Forschungsanwendungen

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide derivatives, including N-(3-acetylphenyl)-2-cyanoacetamide, are recognized for their utility as synthons in the synthesis of heterocyclic compounds. A comprehensive survey of the preparation methods and chemical reactivity of cyanoacetamide derivatives highlights their significance in constructing various novel heterocyclic systems that are synthetically useful. These compounds facilitate the synthesis of heterocycles that are otherwise difficult to obtain, showcasing their versatility and importance in organic synthesis and potential pharmaceutical applications (A. Fadda, S. Bondock, Ramy Rabie, 2008).

Wirkmechanismus

Target of Action

Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even DNA sequences, and their activation or inhibition can lead to various biological effects.

Mode of Action

The interaction of a compound with its targets often involves the formation of a complex, which can either activate or inhibit the function of the target. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For example, indole derivatives can affect pathways related to inflammation, cancer, and various infectious diseases .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12/h2-4,7H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFYQDRMYJMVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)

![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)